7-methoxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one
CAS No.: 51867-57-3
Cat. No.: VC11887232
Molecular Formula: C18H12N2O4
Molecular Weight: 320.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 51867-57-3 |
|---|---|
| Molecular Formula | C18H12N2O4 |
| Molecular Weight | 320.3 g/mol |
| IUPAC Name | 7-methoxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)chromen-2-one |
| Standard InChI | InChI=1S/C18H12N2O4/c1-22-13-8-7-12-9-14(18(21)23-15(12)10-13)17-20-19-16(24-17)11-5-3-2-4-6-11/h2-10H,1H3 |
| Standard InChI Key | ACFADGDAUGHGPC-UHFFFAOYSA-N |
| SMILES | COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CC=CC=C4 |
| Canonical SMILES | COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s IUPAC name, 7-methoxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)chromen-2-one, reflects its hybrid structure. Key identifiers include:
The coumarin nucleus (2H-chromen-2-one) features a methoxy group at position 7, while the 1,3,4-oxadiazole ring at position 3 is substituted with a phenyl group at position 5. This arrangement creates a planar, conjugated system that may enhance interactions with biological targets like enzymes or nucleic acids .
Physicochemical Properties
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Solubility: Predicted to exhibit low water solubility due to aromatic and heterocyclic components, typical of coumarin derivatives.
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Tautomerism: The oxadiazole ring’s thione-thiol tautomerism (if sulfur-containing analogs exist) could influence reactivity .
Synthetic Pathways and Analog Development
General Synthesis of 1,3,4-Oxadiazole-Coumarin Hybrids
While no direct synthesis route for this compound is documented, analogous methods for 1,3,4-oxadiazole derivatives provide guidance:
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Cyclization of Acylthiosemicarbazides: Oxidizing agents like 1,3-dibromo-5,5-dimethylhydantoin or iodine facilitate cyclization to form 2-amino-1,3,4-oxadiazoles . For example, 5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-amine is synthesized in 97% yield using this method .
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Coupling Reactions: Propanephosphonic anhydride (T3P) mediates one-pot synthesis from acylhydrazides and isocyanates under mild conditions .
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Photocatalytic Approaches: Eosin-Y catalyzes oxidative heterocyclization of semicarbazones under visible light, yielding 94% of 5-(2-chlorophenyl)-1,3,4-oxadiazol-2-amine .
Functionalization Strategies
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Methoxy Group Introduction: Methoxy substitution at position 7 of coumarin is typically achieved via alkylation or demethylation of precursor phenols.
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Oxadiazole Ring Formation: Cyclodehydration of diacylhydrazines using agents like EDC·HCl or thionyl chloride yields 1,3,4-oxadiazoles . For instance, 2,5-disubstituted oxadiazoles are synthesized via Cu(OTf)₂-catalyzed imine C–H functionalization .
Molecular Docking and Structure-Activity Relationships (SAR)
Key Interactions
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π-π Stacking: The phenyl ring of the oxadiazole moiety interacts with aromatic residues in enzyme active sites .
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Hydrogen Bonding: The carbonyl group of coumarin and oxadiazole’s nitrogen atoms form bonds with catalytic residues (e.g., Asp in thymidylate synthase) .
SAR Insights
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